2-クロロチアゾール-5-カルボキサミド

概要

説明

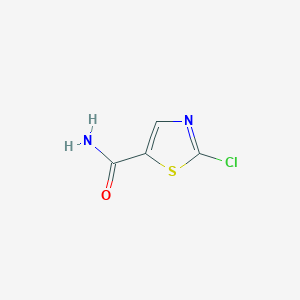

2-CHLORO-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. The compound features a thiazole ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 5-position. This unique structure imparts various chemical and biological properties to the compound.

科学的研究の応用

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with diverse applications in scientific research, including pharmaceutical development, agricultural chemistry, biochemical research, material science, and diagnostic tools . This compound is also a core component of the anticancer drug dasatinib, used to treat leukemia [6, 4].

Scientific Research Applications

Pharmaceutical Development

- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide serves as a key intermediate in synthesizing various pharmaceuticals, particularly anticancer agents . Its structure allows modifications that enhance therapeutic efficacy .

- Thiazole derivatives, including 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, have anticancer properties and can inhibit biological targets such as cell cycle and cell membrane enzyme-linked receptors .

- Studies have explored the potential of thiazole-containing compounds as antitumor agents, with some demonstrating remarkable activity against colon carcinoma and lung cancer cell lines . Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and evaluated for biological activities, with one compound exhibiting high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib .

- A new method has been developed for synthesizing 2-amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, with demonstrated application in the efficient synthesis of the anticancer drug dasatinib .

Agricultural Chemistry

- It is used in agrochemical formulations, providing pest control solutions . The compound's properties contribute to creating safer, more effective pesticides that minimize environmental impact .

Biochemical Research

- Researchers use the compound in studies related to enzyme inhibition and protein interactions, helping to understand biochemical pathways and disease mechanisms .

Material Science

- The compound is explored in developing novel materials, particularly in creating polymers with enhanced thermal and mechanical properties, which can be beneficial in various industrial applications .

Diagnostic Tools

- Its unique chemical properties make it suitable for use in diagnostic assays, helping to detect specific biomarkers in medical research and clinical diagnostics .

Anticancer Activity Evaluation

The antitumor activity of newly synthesized compounds, including thiazole derivatives, has been determined against liver carcinoma cell lines, using Doxorubicin as a reference standard . The concentration of test compounds required to kill 50% of the cell population (IC50) is determined, with cytotoxic activity expressed as the mean IC50 of three independent experiments .

Synthesis of Derivatives

作用機序

Target of Action

Similar compounds such as 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s worth noting that similar compounds, such as aminothiazole derivatives, have been found to inhibit traf2- and nck-interacting kinase (tnik), a molecule that regulates the wnt signaling pathway .

Biochemical Pathways

Similar compounds have been found to regulate the wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Result of Action

Similar compounds have shown inhibitory activity against a wide range of human cancerous cell lines .

生化学分析

Biochemical Properties

2-Chlorothiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and various kinases, influencing their activity . The compound’s interaction with these enzymes can lead to the modulation of inflammatory responses and other cellular processes. Additionally, 2-Chlorothiazole-5-carboxamide can form hydrogen bonds with proteins, affecting their conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of 2-Chlorothiazole-5-carboxamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis . Moreover, 2-Chlorothiazole-5-carboxamide can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular environment . These cellular effects underscore the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 2-Chlorothiazole-5-carboxamide exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, 2-Chlorothiazole-5-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chlorothiazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Its degradation products can also exhibit biological activity, which may contribute to the overall effects observed in in vitro and in vivo studies . Long-term exposure to 2-Chlorothiazole-5-carboxamide has been associated with sustained modulation of cellular processes, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Chlorothiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-Chlorothiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-Chlorothiazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of 2-Chlorothiazole-5-carboxamide is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Chlorothiazole-5-carboxamide plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of ethyl 2-chlorothiazole-5-carboxylate with ammonia in methanol. The reaction mixture is cooled to 0°C, and ammonia is bubbled into the solution for 10 minutes. The reaction vessel is then sealed and stirred for approximately 3 hours .

Industrial Production Methods: Industrial production methods for 2-CHLORO-THIAZOLE-5-CARBOXAMIDE are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 2-CHLORO-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, depending on the reagents used.

類似化合物との比較

2-Aminothiazole: Another thiazole derivative with similar biological activities.

2-Phenylthiazole: Known for its antimicrobial properties.

2-Methylthiazole: Used in flavor and fragrance industries.

Uniqueness: 2-CHLORO-THIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a chlorine atom and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

生物活性

2-Chloro-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHClNOS

- Molecular Weight : 285.17 g/mol

- Structure : The compound features a thiazole ring, which is known for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of 2-chloro-thiazole-5-carboxamide exhibit potent antitumor properties. A notable study synthesized a series of phenylamide derivatives based on this compound, revealing significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Compound 6d : N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide showed high antiproliferative potency against K563 leukemia cells, comparable to dasatinib (IC < 1 µM). However, it was less effective against mammary (MDA-MB 231) and colon carcinoma cells (MCF-7 and HT-29: IC = 20.2 and 21.6 µM respectively) .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 6d | K563 | < 1 |

| 6d | MDA-MB 231 | > 100 |

| 6d | MCF-7 | 20.2 |

| 6d | HT-29 | 21.6 |

This structure-activity relationship study indicates that modifications to the core structure can significantly impact the compound's efficacy against different cancer types .

Antibacterial Activity

The antibacterial properties of thiazole derivatives have also been explored. A recent study reported that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) values for selected compounds were as low as 3.12 µg/mL against various strains, including Methicillin Resistant Staphylococcus aureus (MRSA) and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2d | S. aureus | 8 |

| 2d | E. faecalis | 8 |

| Various | Gram-negative strains | ≤ 3.12 |

These findings highlight the potential of thiazole derivatives as effective antibacterial agents, particularly in treating resistant strains .

Case Studies

- Antitumor Efficacy : A study focused on the dual Src/Abl kinase inhibitor BMS-354825 (related to thiazole derivatives), demonstrating substantial cytotoxic effects on human leukemia cell lines, including HL-60 and Jurkat cells . This case underscores the importance of thiazole scaffolds in developing targeted cancer therapies.

- Antimicrobial Resistance : Another investigation into the antibacterial activity of thiazole derivatives against clinical isolates showed promising results in inhibiting biofilm formation, a critical factor in bacterial resistance . This suggests that compounds like 2-chloro-thiazole-5-carboxamide could play a role in combating biofilm-associated infections.

特性

IUPAC Name |

2-chloro-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXORRGGVNFVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698519 | |

| Record name | 2-Chloro-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761454-63-1 | |

| Record name | 2-Chloro-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。